molecular formula C23H25N3O B2669765 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 861208-97-1

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No. B2669765
CAS RN: 861208-97-1
M. Wt: 359.473
InChI Key: ZOTOWPPQJQTFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone (also known as 2-[(4-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one), focusing on six unique applications:

Antifungal Agents

Research has shown that compounds similar to 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone exhibit significant antifungal properties. These compounds are effective against a variety of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This makes them potential candidates for developing new antifungal drugs for agricultural and medical applications.

Anticancer Agents

The structural framework of this compound suggests potential anticancer activity. Pyridazinone derivatives have been studied for their ability to inhibit the growth of cancer cells. The presence of the piperidine and phenyl groups in the molecule enhances its interaction with biological targets, making it a promising candidate for anticancer drug development .

Anti-inflammatory Agents

Pyridazinone derivatives are known for their anti-inflammatory properties. The compound’s ability to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX), makes it a potential therapeutic agent for treating inflammatory diseases. Research into similar compounds has shown promising results in reducing inflammation and pain .

Antiviral Agents

The structural features of this compound suggest potential antiviral activity. Pyridazinone derivatives have been explored for their ability to inhibit viral replication, making them candidates for the development of new antiviral drugs.

These applications highlight the versatility and potential of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.

Green Synthesis of Potential Antifungal Agents Advances in the synthetic strategies of benzoxazoles Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2 : Antioxidant properties of pyridazinone derivatives : Antibacterial activity of pyridazinone derivatives : Neuroprotective effects of pyridazinone derivatives : Cardioprotective properties of pyridazinone derivatives : Antiviral activity of pyridazinone derivatives

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its mode of interaction with its biological target to produce a specific biological effect .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[(4-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-18-10-12-19(13-11-18)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)20-8-4-2-5-9-20/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTOWPPQJQTFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

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